Product packaging for (R)-6-Azaspiro[2.5]octan-4-ol(Cat. No.:)

(R)-6-Azaspiro[2.5]octan-4-ol

Cat. No.: B14025155
M. Wt: 127.18 g/mol
InChI Key: UTLJTKFPIYWIRV-LURJTMIESA-N
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Description

Significance of Spirocyclic Systems in Chemical Biology and Drug Discovery Research

Spirocyclic scaffolds are of great significance in chemical biology and drug discovery for several key reasons. Their inherent three-dimensionality allows for a better spatial arrangement of functional groups, which can lead to improved binding affinity and selectivity for biological targets like enzymes and receptors. tandfonline.comchembridge.com Unlike flat aromatic systems, spirocycles can project substituents into three-dimensional space, more effectively mimicking the interactions of natural products with proteins. tandfonline.com

The introduction of a spirocyclic core often leads to an increase in the fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor that has been correlated with higher success rates in clinical development. bldpharm.com This shift towards more saturated, three-dimensional structures can improve crucial physicochemical properties such as aqueous solubility and metabolic stability, while decreasing lipophilicity. tandfonline.combldpharm.com Furthermore, the rigidity of spirocyclic systems, particularly those with smaller rings, limits the number of possible conformations, which is a valuable attribute for structure-based drug design. tandfonline.comchembridge.com

Evolution of Azaspiro[2.5]octane Frameworks as Research Objects

Azaspirocycles, which incorporate a nitrogen atom into the spirocyclic framework, have become particularly attractive scaffolds. The azaspiro[2.5]octane framework, featuring a cyclopropane (B1198618) ring fused to a piperidine (B6355638) ring through a spiro carbon, has garnered considerable attention. These structures serve as valuable building blocks in medicinal chemistry. evitachem.com The unique, rigid conformation of these frameworks makes them ideal for optimizing interactions between a drug candidate and its biological target.

The evolution of these frameworks in research has been driven by the need for novel structures that can overcome the limitations of traditional, often planar, heterocyclic systems. Researchers have developed various synthetic methods to access functionalized azaspirocycles, enabling the exploration of their structure-activity relationships (SAR) in various therapeutic areas. nih.gov The incorporation of the azaspiro[2.5]octane motif has been shown to enhance properties such as selectivity and pharmacokinetic profiles in drug candidates. bldpharm.com

Structural Elucidation and Stereochemical Importance of (R)-6-Azaspiro[2.5]octan-4-ol within the Azaspiro[2.5]octane Class

This compound is a specific stereoisomer within the azaspiro[2.5]octane class, with the chemical formula C₇H₁₃NO. nih.gov Its structure consists of a cyclopropane ring and a piperidine ring sharing a spirocyclic carbon atom. The piperidine ring is substituted with a hydroxyl group at the 4-position, and the stereochemistry at this chiral center is designated as (R).

The precise three-dimensional arrangement of atoms in this compound is crucial for its biological activity and its utility as a chiral building block. The absolute configuration at the hydroxyl-bearing carbon and the relative orientation of the two rings are key determinants of how the molecule will interact with chiral biological macromolecules.

The structural elucidation of such molecules is typically achieved through a combination of advanced analytical techniques. intertek.comanu.edu.au These methods are essential for confirming the connectivity of atoms and the stereochemistry of the molecule.

Common Techniques for Structural Elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques (like COSY and NOESY) are used to determine the connectivity of protons and carbons and to probe the spatial relationships between atoms. anu.edu.auscispace.com

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, which helps in confirming the molecular formula. intertek.com

X-ray Crystallography: Offers unambiguous determination of the three-dimensional structure, including the absolute stereochemistry, if a suitable crystal can be obtained. anu.edu.au

Infrared (IR) Spectroscopy: Helps in identifying the presence of specific functional groups, such as the hydroxyl (-OH) and amine (-NH) groups in this compound. intertek.com

The stereochemical purity of this compound is critical, as different stereoisomers can have vastly different biological activities. The ability to synthesize and characterize stereochemically pure azaspiro[2.5]octanols is therefore of paramount importance for their application in drug discovery. tandfonline.com

Overview of Research Trajectories for this compound and its Derivatives

Research involving this compound and its derivatives is primarily focused on their application as building blocks in the synthesis of more complex, biologically active molecules. The inherent chirality and functional handles (the secondary amine and the hydroxyl group) of this scaffold make it a versatile starting point for creating diverse chemical libraries.

One major research trajectory involves the use of this compound in the development of novel therapeutic agents. For instance, derivatives of 6-azaspiro[2.5]octane have been investigated for their activity as muscarinic receptor antagonists, which have potential applications in treating various neurological and movement disorders. evitachem.com The rigid spirocyclic core helps to position key binding groups in a specific orientation required for potent and selective receptor interaction.

Another significant area of research is the development of new synthetic methodologies to functionalize the azaspiro[2.5]octane core. This includes reactions that modify the amine and alcohol functionalities, as well as methods to introduce substituents onto the ring systems. For example, the epoxy ring opening of related spiro-epoxides with various nucleophiles is a common strategy to introduce diverse side chains. acs.org

The table below summarizes some of the key research applications and the types of derivatives being explored.

Research AreaDerivative TypePotential Application
Medicinal Chemistry N-acylated or N-alkylated derivativesTargeting G-protein coupled receptors (GPCRs)
Medicinal Chemistry Ether or ester derivatives of the 4-hydroxyl groupModulating pharmacokinetic properties
Organic Synthesis Use as a chiral ligand or auxiliaryAsymmetric synthesis
Medicinal Chemistry Incorporation into larger, complex moleculesDevelopment of novel kinase inhibitors or protease inhibitors

The continued exploration of the chemical space around the this compound scaffold holds significant promise for the discovery of new chemical entities with valuable therapeutic properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO B14025155 (R)-6-Azaspiro[2.5]octan-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(8R)-6-azaspiro[2.5]octan-8-ol

InChI

InChI=1S/C7H13NO/c9-6-5-8-4-3-7(6)1-2-7/h6,8-9H,1-5H2/t6-/m0/s1

InChI Key

UTLJTKFPIYWIRV-LURJTMIESA-N

Isomeric SMILES

C1CC12CCNC[C@@H]2O

Canonical SMILES

C1CC12CCNCC2O

Origin of Product

United States

Stereochemical Aspects and Chiral Recognition in R 6 Azaspiro 2.5 Octan 4 Ol Research

Conformational Analysis and Rigidity of the Azaspiro[2.5]octane System

The 6-azaspiro[2.5]octane framework is characterized by a spiro atom, a quaternary carbon, that serves as the single connection point for two rings: a cyclopropane (B1198618) ring and a piperidine (B6355638) ring. wikipedia.org This structural feature imposes significant conformational rigidity. vulcanchem.comchemshuttle.com The perpendicular arrangement of the two rings creates a well-defined three-dimensional shape. smolecule.com

X-ray crystallographic studies of related piperidine-containing compounds show that the six-membered piperidine ring typically adopts a stable chair conformation to minimize steric strain. cdnsciencepub.com In the case of the azaspiro[2.5]octane system, this chair conformation is locked in place by the fused cyclopropane ring. Compared to larger spiro systems, such as azaspiro[3.4]octanes, the 2.5 spiro system exhibits greater ring strain and consequently, less conformational flexibility. This inherent rigidity is a key feature, as it pre-organizes the functional groups (the hydroxyl and the secondary amine) into specific spatial orientations, which can enhance binding affinity to biological targets by reducing the entropic penalty of binding. chemshuttle.com

Impact of Stereochemistry on Molecular Recognition and Biological Activity

The stereochemistry of spirocyclic compounds is a crucial factor in their biological activity. The defined spatial arrangement of substituents arising from a specific stereoisomer can lead to highly selective interactions with chiral biological molecules like proteins and enzymes.

The rigidity of the azaspiro[2.5]octane scaffold is valuable in drug design, as it can properly orient pharmacophores for optimal interaction with a receptor's binding site. chemshuttle.com For instance, the rigidity and the presence of an amine group in a related 5-azaspiro[2.5]octane scaffold make it a suitable candidate for modulating CNS receptors like serotonin (B10506) and dopamine (B1211576). vulcanchem.com

Research on dual µ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists has highlighted the importance of stereochemistry in this class of spiro-compounds. In these studies, the eutomer (the more potent enantiomer) was determined to have the (R) absolute configuration, demonstrating a clear link between stereochemistry and biological function. acs.org

A compelling example of stereospecific molecular recognition involves a complex molecule containing a 6-azaspiro[2.5]octane moiety. X-ray crystallography of a ternary complex formed by this molecule, the protein FKBP12, and the enzyme quinone dihydropteridine reductase (QDPR) revealed that only a single diastereomer was present in the bound state. biorxiv.org This demonstrates that the specific 3D structure of the spiro-compound is essential for forming a stable complex with its biological targets. biorxiv.org

Analytical Techniques for Enantiomeric Excess Determination in (R)-6-Azaspiro[2.5]octan-4-ol

Determining the enantiomeric excess (ee), a measure of the purity of a chiral sample, is essential in the synthesis and characterization of this compound. The most common and reliable methods for this purpose are chiral chromatography techniques. google.com

Chiral High-Performance Liquid Chromatography (HPLC) and chiral Supercritical Fluid Chromatography (SFC) are powerful techniques for separating enantiomers. google.commdpi.com These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the chromatography column at different rates, thus enabling their separation and quantification. google.comsemanticscholar.org The choice of the chiral column and the mobile phase is critical for achieving good separation.

Table 1: Example of Chiral Chromatography Conditions for Separation of Spiro-heterocycles

Parameter Description
Technique Chiral High-Performance Liquid Chromatography (HPLC)
Column Chiral Technologies ChiralCel OD-H, 150 x 4.6 mm, 5 µm google.com
Mobile Phase Varies depending on the specific compound, often a mixture of a nonpolar solvent (like hexane) and a polar solvent (like isopropanol (B130326) or ethanol). google.com

| Detection | UV detector is commonly used. |

Chiral Resolution Methods for Azaspiro[2.5]octan-4-ol Intermediates

The synthesis of enantiomerically pure this compound can be achieved through two main strategies: the resolution of a racemic mixture or by asymmetric synthesis.

Resolution of Racemic Mixtures A racemic mixture contains equal amounts of both enantiomers. Resolution involves separating these enantiomers. Common methods include:

Preparative Chiral Chromatography : This method scales up the analytical techniques like HPLC and SFC to isolate larger quantities of each enantiomer. It is a direct and widely used method for obtaining enantiopure spirocyclic compounds. google.commdpi.com

Diastereomeric Salt Formation : This classic method involves reacting the racemic amine (6-azaspiro[2.5]octan-4-ol) with an enantiomerically pure chiral acid. This reaction creates a mixture of diastereomeric salts, which have different physical properties (like solubility) and can often be separated by crystallization. Once separated, the pure enantiomer of the amine can be recovered by removing the chiral acid. google.com

Enzymatic Kinetic Resolution : Enzymes can exhibit high stereoselectivity, reacting with one enantiomer in a racemic mixture much faster than the other. This allows for the separation of the unreacted enantiomer from the modified one. google.com

Asymmetric Synthesis This approach aims to create the desired enantiomer directly, avoiding the need for a resolution step.

Use of Chiral Starting Materials : The synthesis can begin with a commercially available, enantiomerically pure starting material. For example, the chiral synthesis of a related spiro compound was achieved by starting with (S)-2-chloropropionyl chloride to establish the desired stereocenter early in the synthetic sequence. acs.org

Use of Chiral Catalysts or Auxiliaries : A chiral catalyst or auxiliary can be used to control the stereochemical outcome of a key bond-forming reaction. whiterose.ac.uk For example, enantioselective Michael Initiated Ring Closure (MIRC) reactions, guided by chiral catalysts, are used to synthesize highly enantioenriched spirocyclopropanes. rsc.org

Structure Activity Relationship Sar Studies and Molecular Design of R 6 Azaspiro 2.5 Octan 4 Ol Derivatives

Rational Design Principles for Modulating Biological Target Interactions

The development of ligands derived from (R)-6-Azaspiro[2.5]octan-4-ol is often guided by rational design principles, leveraging structural biology insights to enhance interactions with biological targets. A primary goal is to achieve high potency and selectivity, thereby maximizing therapeutic effects while minimizing off-target activity. researchgate.net

A key principle involves utilizing high-resolution structural information from techniques like X-ray crystallography and cryogenic electron microscopy (cryo-EM) to understand how ligands bind to their receptors. researchgate.netnih.gov For instance, cryo-EM structures have been instrumental in rationalizing the SAR of 6-azaspiro[2.5]octane derivatives developed as agonists for the glucagon-like peptide-1 (GLP-1) receptor. nih.govresearchgate.net Similarly, structural studies of muscarinic acetylcholine (B1216132) receptors (mAChRs) have revealed critical differences in both orthosteric and allosteric binding sites across the receptor family, providing a roadmap for the rational design of selective antagonists. researchgate.net By understanding the precise architecture of the binding pocket, medicinal chemists can design derivatives that form specific, high-affinity interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, with key amino acid residues.

This structure-guided approach enables the targeted modification of the azaspiro[2.5]octane scaffold to optimize ligand properties. It allows for the exploration of both orthosteric (the primary binding site) and allosteric (a secondary, regulatory site) ligand interactions, which can be exploited to fine-tune the pharmacological profile of the resulting compounds. researchgate.net

Systematic Variation of Substituents on the Azaspiro[2.5]octane Scaffold

Systematic modification of substituents on the 6-azaspiro[2.5]octane core is a cornerstone of SAR exploration. By methodically altering different parts of the molecule, researchers can probe the chemical space around the scaffold and identify key structural features that govern biological activity.

In the development of small-molecule GLP-1 receptor agonists, a high-throughput screening campaign identified a benzyloxypyrimidine lead compound. nih.gov Subsequent optimization efforts focused on systematic substituent modifications, leading to the incorporation of the 6-azaspiro[2.5]octane moiety and ultimately yielding potent agonists. nih.gov This process involves varying aromatic substituents and linker groups attached to the core nitrogen atom to enhance receptor affinity and functional activity.

Likewise, in the pursuit of M4 muscarinic receptor antagonists, extensive SAR studies were performed on the chiral 6-azaspiro[2.5]octane scaffold. researchgate.net These studies led to the discovery that specific substitutions were crucial for achieving high potency and selectivity. researchgate.net The table below illustrates hypothetical examples of how systematic variations can influence biological activity, based on the principles described in the literature.

CompoundScaffoldR1 Group (on Nitrogen)TargetPotency (IC50/EC50)Key Finding
ParentThis compoundHGeneric-Starting scaffold.
Analog AThis compoundAryl-carboxamideM4 ReceptorNanomolarCarboxamide linkage is well-tolerated and leads to potent compounds. researchgate.net
Analog BThis compoundSubstituted Pyrimidine (B1678525)GLP-1 ReceptorPotent AgonistOptimization of pyrimidine substituents enhances agonist activity. nih.gov
Analog CThis compoundAryl-carboxamide with Fluoro-substituentM4 ReceptorImproved PotencyHalogen substitution on the aryl ring can improve binding affinity.

Influence of Spirocyclic Core Modifications on Molecular Recognition

The spirocyclic nature of the 6-azaspiro[2.5]octane core is fundamental to its function in molecular recognition. The fusion of a cyclopropane (B1198618) ring and a piperidine (B6355638) ring at a single carbon atom creates a rigid, three-dimensional framework. This rigidity reduces the conformational flexibility of the molecule compared to more linear or monocyclic structures, which can be entropically favorable upon binding to a receptor.

This defined structure pre-organizes the appended functional groups into specific spatial vectors, enhancing their ability to engage with complementary features within a receptor's binding site. Modifications to this core, such as altering ring size (e.g., creating an azaspiro[3.5]nonane) or introducing additional heteroatoms, can significantly impact molecular recognition. researchgate.net

Studies on related spirocycles have shown that even subtle changes to the core can alter the orientation of key binding motifs, leading to dramatic shifts in potency and selectivity. researchgate.net The specific stereochemistry of the spiro-carbon and other chiral centers, such as the C4-hydroxyl group in this compound, is also critical. Chiral separation and analysis have demonstrated that one enantiomer often possesses significantly higher potency, highlighting the importance of the core's precise 3D geometry for effective molecular recognition. researchgate.net

Role of the Hydroxyl and Nitrogen Functionalities in Ligand-Receptor Binding

The hydroxyl (-OH) group at the C4 position and the secondary amine (-NH) at the N6 position are pivotal functionalities that frequently participate in direct interactions with biological targets.

Nitrogen Functionality : The nitrogen atom in the piperidine ring is a key anchor point for derivatization, but it also plays a direct role in binding. As a secondary amine, it can act as both a hydrogen bond donor and acceptor. In many ligand-receptor complexes, this nitrogen atom forms a crucial salt bridge interaction with an acidic residue (e.g., aspartic acid) in the receptor binding pocket, a common feature for aminergic G-protein coupled receptors (GPCRs). The nucleophilic character of this nitrogen is also central to the synthesis of various derivatives. evitachem.com

Hydroxyl Functionality : The (R)-configured hydroxyl group provides another critical point of interaction. Its ability to act as a hydrogen bond donor and acceptor allows it to form specific contacts that can anchor the ligand within the binding site and contribute significantly to binding affinity and selectivity. The stereochemistry at this position is often crucial; the (R)-enantiomer may position the hydroxyl group optimally for an interaction that is not possible for the (S)-enantiomer, explaining the observed enantioselectivity of these ligands. researchgate.net

Information from cryo-EM and co-crystal structures is invaluable for confirming the precise roles of these functionalities, showing exactly how they are oriented within the binding pocket and which receptor residues they interact with. nih.govresearchgate.net

Computational Approaches to SAR Prediction and Optimization

In modern drug discovery, computational methods are integral to understanding SAR and accelerating the optimization of lead compounds. semanticscholar.org These in silico techniques allow for the rapid evaluation of virtual compounds, prioritizing synthetic efforts on molecules with the highest predicted activity and best drug-like properties.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. semanticscholar.org By analyzing a dataset of this compound derivatives with known activities, a QSAR model can be built to predict the potency of novel, unsynthesized analogs. These models help identify which molecular properties (descriptors) are most important for activity, such as hydrophobicity, electronic properties, and steric factors. semanticscholar.org

Molecular Docking and Pharmacophore Modeling : These methods predict how a ligand might bind to the 3D structure of a receptor. Docking algorithms place a virtual ligand into the receptor's binding site and score the fit, helping to rationalize observed SAR and predict the activity of new designs. Pharmacophore models define the essential 3D arrangement of functional groups required for biological activity, serving as a template for searching virtual libraries for new scaffolds.

Free Energy Perturbation (FEP) : FEP is a physics-based method that provides highly accurate predictions of protein-ligand binding affinities. chemrxiv.org It can computationally predict the impact of a small chemical modification (e.g., adding a methyl group) on a compound's potency, allowing for in silico potency screening across a wide chemical space. This technique has been successfully used to guide the identification of novel cores and the optimization of R-group modifications in drug discovery programs. chemrxiv.org

Case Studies in SAR Development for Azaspiro[2.5]octane-Based Ligands

The utility of the this compound scaffold is best illustrated through specific examples of its application in developing clinical candidates.

Case Study 1: GLP-1 Receptor Agonists for Type 2 Diabetes Activation of the GLP-1 receptor is a validated strategy for treating type 2 diabetes and obesity. nih.gov While peptide-based agonists are effective, they typically require injection. The search for orally available small-molecule agonists led to the investigation of the 6-azaspiro[2.5]octane scaffold. nih.gov

Lead Identification : A high-throughput screen identified a benzyloxypyrimidine lead. nih.gov

SAR Optimization : An SAR investigation was launched, paralleling work on the clinical candidate danuglipron. This involved systematic modifications that introduced and optimized the 6-azaspiro[2.5]octane moiety. nih.gov

Outcome : The optimization campaign resulted in a new series of potent small-molecule GLP-1 agonists. Cryo-EM structures of these compounds bound to the receptor provided a structural basis for the observed SAR, confirming the key interactions of the scaffold and its substituents. nih.govresearchgate.net

Case Study 2: M4 Muscarinic Receptor Antagonists for Neurological Disorders The M4 muscarinic acetylcholine receptor is a target for treating neuropsychiatric disorders like schizophrenia. Researchers identified a series of 6-azaspiro[2.5]octanes as potent and selective M4 receptor antagonists. researchgate.net

Chiral Separation : Initial racemic compounds were separated, and it was discovered that the (R)-enantiomer possessed superior potency at both human and rat M4 receptors. researchgate.net

SAR Optimization : Focusing on the (R)-chiral scaffold, further SAR studies were conducted. This involved modifying the groups attached to the core nitrogen via a carboxamide linker. researchgate.net

Outcome : This work led to the discovery of VU6015241, a compound with high M4 potency and selectivity across multiple species, good aqueous solubility, and moderate brain exposure in rodents. researchgate.net

Case StudyTargetScaffoldKey Optimization StepLead Compound ExampleOutcome
GLP-1 AgonistsGLP-1 Receptor6-Azaspiro[2.5]octaneSystematic substituent modification on a pyrimidine moiety.Optimized benzyloxypyrimidine derivativePotent, orally available small-molecule agonists. nih.gov
M4 AntagonistsM4 Muscarinic Receptor(R)-6-Azaspiro[2.5]octaneIsolation of the potent (R)-enantiomer and SAR on the carboxamide substituent.VU6015241Potent and selective M4 antagonist with good properties. researchgate.net

Molecular Interactions and Biological Target Modulation by R 6 Azaspiro 2.5 Octan 4 Ol Analogues

Investigation of Receptor Agonism and Antagonism by Azaspiro[2.5]octane Derivatives

The unique spirocyclic structure of azaspiro[2.5]octane derivatives has proven effective in the design of both receptor agonists and antagonists, enabling precise interactions within the binding pockets of diverse protein targets.

Glucagon-Like Peptide-1 (GLP-1) Receptor Modulation

Analogues of 6-azaspiro[2.5]octane have been identified as potent small-molecule agonists of the human glucagon-like peptide-1 (GLP-1) receptor. google.comnih.gov Activation of the GLP-1 receptor is a well-established therapeutic strategy for type 2 diabetes and obesity, as it stimulates insulin (B600854) secretion, suppresses glucagon, and reduces appetite. google.comnih.gov

Researchers have developed a series of 6-azaspiro[2.5]octane molecules that demonstrate potent agonism at the GLP-1 receptor. google.com These efforts were built upon the optimization of a benzyloxypyrimidine lead, with structure-activity relationship (SAR) studies guiding modifications analogous to those in the clinical candidate danuglipron. google.com The incorporation of the azaspiro[2.5]octane moiety was a key step in optimizing these small molecules into powerful GLP-1 agonists. google.com Cryogenic electron microscopy structures have helped to rationalize the SAR of these optimized compounds, providing insight into their binding mechanisms. google.com

Table 1: GLP-1 Receptor Agonist Activity of an (R)-6-Azaspiro[2.5]octan-4-ol Analogue
CompoundTargetActivity (EC50)Assay TypeSource
(R)-2-(6-(6-((4-cyanobenzyl)oxy)-5-fluoropyridin-2-yl)-6-azaspiro[2.5]octan-1-yl)-1-(oxazol-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acidGLP-1 Receptor3.9 nMcAMP Accumulation nih.gov

Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Antagonism, particularly M4 Subtype

Chiral 6-azaspiro[2.5]octanes have been synthesized and characterized as highly potent and selective antagonists of the M4 muscarinic acetylcholine receptor. researchgate.net The M4 receptor is a key target for treating neurological and psychiatric disorders, including Parkinson's disease and dystonia. maayanlab.cloudnih.gov

Initial studies involving chiral separation and X-ray crystallography revealed that the (R)-enantiomer of the azaspiro[2.5]octane analogues possessed superior potency for both human and rat M4 receptors. researchgate.net Further SAR studies on this chiral scaffold led to the discovery of compound VU6015241, which exhibits high M4 potency and selectivity across multiple species. researchgate.net The development of selective M4 antagonists is significant because non-selective muscarinic antagonists are often limited by severe adverse effects. maayanlab.cloud

Table 2: M4 Receptor Antagonist Activity of an (R)-6-Azaspiro[2.5]octane Analogue
CompoundTargetActivity (IC50)Assay TypeSource
VU6015241Human M4 Receptor1.3 nMFunctional Assay researchgate.net

Histamine-3 Receptor (H3R) Antagonism

A series of potent and selective antagonists for the histamine-3 (H3) receptor has been developed based on an azaspiro[2.5]octane carboxamide scaffold. acs.org H3R antagonists are investigated for their potential in treating various central nervous system disorders.

Structure-activity relationship studies showed that many modifications to the azaspiro[2.5]octane carboxamide scaffold were well-tolerated, yielding compounds with nanomolar potency in H3R functional assays. acs.org One exemplar compound, 6s, demonstrated a highly selective profile when tested against a panel of 144 other pharmacological receptors. acs.org

Table 3: H3 Receptor Antagonist Activity of an Azaspiro[2.5]octane Analogue
CompoundTargetActivity (IC50)Assay TypeSource
Compound 6s (N-((1R,5S)-8-methoxy-8-azaspiro[4.5]decan-1-yl)-6-azaspiro[2.5]octane-6-carboxamide)Histamine-3 Receptor1.5 nMFunctional Assay acs.org

Enzyme Inhibition and Modulatory Actions

Beyond receptor modulation, the azaspiro[2.5]octane framework has been instrumental in developing inhibitors for critical enzymes, demonstrating its versatility in medicinal chemistry.

Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) Inhibition

The azaspiro[2.5]octane scaffold has been successfully incorporated into inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD+ biosynthesis and a target in oncology. nih.govchemrxiv.org Over-expression of NAMPT is a strategy used by various tumors to meet their high energetic demands. nih.gov

In one notable example, researchers at Genentech replaced a planar aromatic linker in a NAMPT inhibitor with an azaspiro[2.5]octane core. chemrxiv.org This modification improved the binding potency of the inhibitor. chemrxiv.org Further research has shown that employing a spirocyclic central motif is a viable strategy for creating highly potent NAMPT inhibitors. researchgate.net Patents have been filed for amidospirocyclic compounds, including 6-azaspiro[2.5]octane derivatives, that function as NAMPT modulators for potential use in treating cancer and inflammatory diseases. google.com

Cytochrome P450 (CYP2C9) Interaction Studies

A key challenge in developing NAMPT inhibitors has been mitigating off-target effects, particularly the inhibition of cytochrome P450 enzymes like CYP2C9, which are vital for drug metabolism. researchgate.netnih.gov The use of the azaspiro[2.5]octane scaffold has proven to be an effective strategy to address this issue.

The replacement of a central benzyl (B1604629) group in a series of NAMPT inhibitors with a spirocyclic motif, such as azaspiro[2.5]octane, was pursued specifically to reduce CYP2C9 inhibition. researchgate.net This approach was successful, leading to the discovery of a highly potent NAMPT inhibitor (compound 68) that demonstrated a lack of measurable CYP2C9 inhibition at the tested concentrations. researchgate.net Similarly, the Genentech study that incorporated an azaspiro[2.5]octane into a NAMPT inhibitor did so to minimize off-target interactions with the CYP2C9 enzyme. chemrxiv.org This highlights the utility of the azaspiro[2.5]octane scaffold in designing selective enzyme inhibitors with improved safety profiles.

ErbB Sheddase (ADAM) Inhibition

The family of "a disintegrin and metalloproteinase" (ADAM) enzymes, which includes certain sheddases responsible for the cleavage of ErbB receptor ligands, are significant targets in therapeutic research. While direct studies on this compound as an ADAM inhibitor are not prominent in publicly available research, the structural motifs of spirocyclic compounds are relevant in the design of metalloproteinase inhibitors. The development of inhibitors for related enzyme families, such as matrix metalloproteinases (MMPs), often involves scaffolds that can orient functional groups to chelate the active site metal ion (typically zinc) or interact with adjacent pockets. mdpi.comclinicsinoncology.com The fixed spatial arrangement of functional groups on a rigid azaspiro-octane framework could be leveraged to achieve selective inhibition of specific ADAM family members.

Toll-like Receptor (TLR) Inhibition

Toll-like receptors (TLRs) are key components of the innate immune system that recognize pathogen-associated molecular patterns. expasy.orgsvarlifescience.com Their modulation is a therapeutic strategy for various inflammatory and autoimmune diseases. frontiersin.org Analogues featuring azaspirocyclic cores have been investigated as modulators of TLR signaling. For instance, certain azaspiro[3.5]nonanyl derivatives have been noted in patents for compounds with potential inhibitory activity. epo.org TLRs such as TLR4, which is activated by lipopolysaccharide (LPS), represent important targets. svarlifescience.com The mechanism of some TLR inhibitors involves interference with the binding of TLRs to their ligands or accessory proteins. expasy.org While direct data on this compound is limited, the broader class of azaspirocycles is being explored for its potential to modulate these crucial immune receptors. epo.orgdrugbank.com

Plasmodium falciparum Phosphatidylinositol-4-kinase (PfPI4K) and Hemozoin Formation Inhibition

In the fight against malaria, compounds that inhibit the parasite's phosphatidylinositol-4-kinase (PfPI4K) and the hemozoin formation pathway are of high interest. nih.govvanderbilt.edu Structure-activity relationship studies on antimalarial compounds have incorporated azaspirocyclic moieties. For example, a 4-azaspiro[2.5]octane group was included in a series of 2,8-disubstituted-1,5-naphthyridines designed as dual inhibitors of PfPI4K and hemozoin formation. nih.gov

The parasite digests hemoglobin, producing toxic heme as a byproduct, which it detoxifies by crystallizing it into hemozoin. nih.govnih.gov Drugs like chloroquine (B1663885) disrupt this process. nih.govnih.gov Some novel compounds, including those with azaspiro fragments, have been shown to inhibit hemozoin formation, leading to a toxic buildup of heme in the parasite. nih.gov In one study, a compound featuring an azaspirocycle (compound 17) demonstrated a dose-dependent increase in heme levels, confirming its role as a hemozoin inhibitor. nih.gov

Furthermore, PfPI4K is a validated drug target essential for parasite proliferation. nih.govchemrxiv.org Analogues containing an azaspiro[2.5]octane core have demonstrated inhibitory activity against this kinase. nih.gov The ability of some compounds to target both pathways—PfPI4K and hemozoin formation—represents a promising strategy to combat drug resistance. nih.gov The loss of activity against mature gametocytes, which no longer form hemozoin, supports the hypothesis of a dual mode of action for some of these compounds. nih.gov

Matrix Metalloprotease (MMP) Modulation

Matrix metalloproteinases (MMPs) are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, a process critical in both normal physiology and diseases like cancer. mdpi.comclinicsinoncology.com The development of MMP inhibitors has explored various chemical scaffolds. Although direct evidence for this compound is not widely documented, related azaspiro structures have been incorporated into potential MMP modulators. For instance, a 6-ethyl-6-azaspiro[2.5]octane-1-carboxamide derivative was mentioned in a study related to compounds that could influence MMP expression. ugent.be Additionally, oxa-spiro analogues have been investigated in the context of MMP-13 inhibitors. amazonaws.com The rigid spirocyclic structure can position zinc-binding groups or other pharmacophoric elements to interact effectively with the MMP active site. mdpi.com

Exploration of Binding Affinity and Selectivity Profiles at the Molecular Level

The binding affinity and selectivity of azaspiro[2.5]octane analogues are critical determinants of their therapeutic potential. These properties are typically quantified using metrics such as the half-maximal inhibitory concentration (IC₅₀), the half-maximal effective concentration (EC₅₀), and the equilibrium inhibition constant (Ki).

In the context of antimalarial drug discovery, azaspiro-containing compounds have shown potent activity. For instance, certain 1,5-naphthyridine (B1222797) derivatives incorporating a 4-azaspiro[2.5]octane moiety have been evaluated for their inhibitory effects on P. falciparum growth and specific enzyme targets.

Table 1: Biological Activity of Azaspiro-Containing Antimalarial Analogues

Compound ID Target/Assay IC₅₀ / EC₅₀ (µM) Reference
Compound 1 P. falciparum NF54 growth 0.011 nih.gov
Compound 17 P. falciparum NF54 growth 0.013 nih.gov
Compound 1 Early-stage gametocytes 2.22 nih.gov
Compound 1 Late-stage gametocytes 2.24 nih.gov
Compound 17 Early-stage gametocytes 0.59 nih.gov
Compound 17 Late-stage gametocytes 2.20 nih.gov

Data sourced from studies on 1,5-naphthyridine derivatives.

The selectivity of these compounds is also a key consideration. For example, designing molecules that are highly selective for a parasite kinase like PfPI4K over its human orthologs is a major goal to minimize off-target effects. nih.gov Similarly, in other therapeutic areas, azaspiro compounds have been optimized for high affinity and selectivity. A series of 5-azaspiro[2.4]heptanes showed high affinity for the dopamine (B1211576) D3 receptor. nih.govfigshare.com The rigid spirocyclic core is instrumental in achieving this selectivity by locking the molecule into a specific conformation that fits the target receptor precisely.

Understanding of Molecular Mechanisms Underlying Observed Biological Activity

The unique three-dimensional nature of the azaspiro[2.5]octane scaffold is fundamental to the molecular mechanisms of its analogues. This rigid structure allows for precise spatial orientation of functional groups, which enhances interactions with specific biological targets. mdpi.com

For antimalarial activity, two primary mechanisms have been identified for analogues containing this scaffold:

Inhibition of Hemozoin Formation: These compounds can interfere with the parasite's detoxification pathway for heme, a byproduct of hemoglobin digestion. nih.govnih.gov By preventing the crystallization of toxic heme into inert hemozoin, the compounds cause a buildup of free heme, leading to parasite death. nih.govvanderbilt.edu This mechanism is similar to that of the established drug chloroquine. nih.govsemanticscholar.org

Inhibition of PfPI4K: Analogues can bind to the ATP-binding pocket or other allosteric sites of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), a lipid kinase crucial for parasite survival. nih.gov Molecular modeling has shown that specific interactions within the kinase's active site can lead to potent and selective inhibition. nih.gov The ability of some compounds to act via both mechanisms simultaneously offers a powerful approach to overcoming drug resistance. nih.gov

In the context of other targets, the mechanism often involves the spirocyclic core acting as a rigid anchor. For modulators of receptors like the dopamine D3 or sigma receptors, the azaspiro moiety helps to correctly position the pharmacophore elements for optimal binding within the receptor's pocket, enhancing both affinity and selectivity. nih.govsmolecule.com For enzyme inhibitors, such as those targeting MMPs or DHFR, the scaffold can serve to orient key functional groups to interact with the active site, for example by chelating a metal ion or forming hydrogen bonds with key amino acid residues. ugent.benih.gov

Computational Chemistry and Theoretical Investigations of R 6 Azaspiro 2.5 Octan 4 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules like (R)-6-Azaspiro[2.5]octan-4-ol. These calculations can predict various molecular descriptors that are key to understanding its reactivity and potential biological activity.

Key Molecular Properties from Quantum Chemical Calculations:

PropertyDescriptionTypical Calculated Values
Molecular Formula The elemental composition of the molecule.C₇H₁₃NO
Molecular Weight The mass of one mole of the compound.127.18 g/mol
Topological Polar Surface Area (TPSA) A descriptor of the polar surface area, which is important for predicting drug transport properties.32.26 Ų
XLogP3 A measure of the molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.0.4
Hydrogen Bond Donors The number of hydrogen atoms attached to electronegative atoms (O or N).2
Hydrogen Bond Acceptors The number of electronegative atoms (O or N) with lone pairs.2

This table presents computationally derived properties that are commonly used to assess the drug-likeness of a molecule.

DFT calculations can also be employed to determine the absolute configuration of chiral molecules by comparing calculated and experimental electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) spectra. acs.org For complex molecules, simplified structures may be used for these calculations to make them more computationally feasible. acs.org

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of this compound over time. By simulating the atomic motions, researchers can identify low-energy conformations and understand the flexibility of the spirocyclic system. This information is critical for understanding how the molecule might adapt its shape to bind to a protein's active site.

The spirocyclic nature of the 6-azaspiro[2.5]octane core imparts a degree of rigidity to the molecule, which can be advantageous in drug design by reducing the entropic penalty upon binding to a target. MD simulations can quantify this rigidity and explore the rotational freedom of substituent groups, such as the hydroxyl group at the 4-position.

Docking Studies to Predict Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. For this compound, docking studies can be used to hypothesize its binding mode within the active site of a target protein. These studies have been instrumental in the development of potent and selective inhibitors for various targets.

For instance, derivatives of the 6-azaspiro[2.5]octane scaffold have been investigated as agonists for the glucagon-like peptide-1 (GLP-1) receptor. nih.gov Docking studies, often guided by cryogenic electron microscopy (cryo-EM) structures, help to rationalize the structure-activity relationship (SAR) of these compounds. nih.gov They can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and efficacy.

De Novo Design Approaches Utilizing the Azaspiro[2.5]octane Scaffold

De novo design involves the computational creation of novel molecular structures with desired properties. The 6-azaspiro[2.5]octane scaffold serves as an excellent starting point for such design efforts due to its unique three-dimensional shape and synthetic accessibility. ethz.chontosight.ai

Computational methods, including those based on recurrent neural networks (RNNs) and reinforcement learning, can generate new molecules incorporating the azaspiro[2.5]octane core. ethz.charxiv.org These approaches can explore vast chemical space to identify novel derivatives with optimized properties, such as enhanced binding affinity or improved pharmacokinetic profiles. arxiv.org For example, a study on chemokine receptor ligands utilized the 6-azaspiro[2.5]octane scaffold in the de novo design of CXCR4 modulators. ethz.ch

Prediction of Stereoselectivity in Synthetic Transformations

Computational methods can be invaluable in predicting the stereochemical outcome of synthetic reactions used to prepare enantiomerically pure compounds like this compound. DFT calculations can be used to model the transition states of key stereodetermining steps in a synthetic route. acs.org

By comparing the activation energies of different diastereomeric transition states, chemists can predict which stereoisomer will be preferentially formed. acs.org This predictive power is crucial for designing efficient and highly stereoselective syntheses, which is particularly important in the development of chiral drugs where only one enantiomer may possess the desired therapeutic activity. caltech.eduacs.org

Emerging Research Applications and Future Directions in R 6 Azaspiro 2.5 Octan 4 Ol Research

Development as Probes for Biological Systems

The distinct conformational rigidity and stereochemistry of (R)-6-Azaspiro[2.5]octan-4-ol make it an excellent starting point for the design of molecular probes. These probes are instrumental in studying biological systems by selectively interacting with specific targets like receptors or enzymes. For instance, derivatives of the 6-azaspiro[2.5]octane core have been investigated for their potential to modulate the activity of G-protein coupled receptors (GPCRs), a large family of receptors involved in numerous physiological processes. By attaching fluorescent tags or radioactive isotopes to these spirocyclic scaffolds, researchers can visualize and track the distribution and dynamics of these receptors in living cells and tissues. This provides invaluable insights into disease mechanisms and the effects of potential drug candidates.

Furthermore, the development of optimized and well-characterized probes derived from related azaspiro scaffolds is crucial for the synthesis of new biologically active compounds. lookchem.com These probes can be used in high-throughput screening assays to identify novel ligands for various biological targets.

Application as Chemical Building Blocks for Complex Molecular Architectures

The 6-azaspiro[2.5]octane framework serves as a versatile building block in organic synthesis, enabling the construction of more complex and structurally diverse molecules. evitachem.comcymitquimica.com Its inherent three-dimensionality is a desirable feature in modern drug design, as it allows for better shape complementarity with the binding sites of biological targets, potentially leading to higher potency and selectivity. whiterose.ac.uk

The synthesis of complex organic molecules often utilizes 6-azaspiro[2.5]octane hydrochloride as an intermediate. evitachem.com The spirocyclic core can be functionalized at various positions, allowing for the introduction of different pharmacophoric groups to fine-tune the biological activity of the resulting compounds. For example, the nitrogen atom in the piperidine (B6355638) ring can be readily modified to introduce a variety of substituents. evitachem.com This modularity has been exploited in the synthesis of compounds targeting a range of biological targets, including muscarinic receptors. evitachem.com

Exploration in Agrochemical Research and Materials Science

While the primary focus of this compound research has been in the pharmaceutical arena, its unique structural motifs suggest potential applications in other fields. In agrochemical research, the development of novel pesticides and herbicides with improved efficacy and reduced environmental impact is a constant pursuit. The rigid spirocyclic scaffold could be incorporated into new agrochemical candidates to enhance their binding to target enzymes or receptors in pests and weeds, potentially leading to more selective and potent agents.

In materials science, the incorporation of spirocyclic units into polymers or other materials can influence their physical and chemical properties. The rigidity and defined stereochemistry of the 6-azaspiro[2.5]octane core could be leveraged to create materials with specific thermal, optical, or mechanical characteristics. While still a nascent area of exploration, the potential for this compound and its derivatives in these fields warrants further investigation.

Integration of Artificial Intelligence and Machine Learning in Scaffold Design and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. researchgate.netmdpi.comnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new scaffolds and predict their properties. acs.org

In the context of this compound research, AI and ML algorithms can be employed to:

Design novel analogues: By learning the structure-activity relationships (SAR) from existing data, AI models can propose new derivatives of the 6-azaspiro[2.5]octane scaffold with enhanced biological activity or improved physicochemical properties. researchgate.net

Optimize synthetic routes: Machine learning can help in predicting the most efficient and high-yielding synthetic pathways for producing these complex molecules, thus accelerating the research and development process. nih.gov

Identify potential off-target effects: AI can be used to predict potential interactions of the spirocyclic compounds with other biological targets, helping to assess their safety profiles early in the drug discovery pipeline.

Addressing Challenges in Scalability and Practicality of Research Synthesis

A significant hurdle in the widespread application of novel chemical entities is the development of scalable and cost-effective synthetic routes. While several methods for the synthesis of the 6-azaspiro[2.5]octane core have been reported, achieving this on a large scale for research and potential commercialization can be challenging. evitachem.com

Current research efforts are focused on developing more efficient and practical synthetic methods. This includes the exploration of flow chemistry techniques, which can offer advantages in terms of safety, scalability, and reaction control compared to traditional batch processes. researchgate.net The development of robust and scalable syntheses is crucial for making this compound and its derivatives more accessible to the broader scientific community and for advancing their translation from the laboratory to practical applications.

Identification of Novel Biological Targets for this compound Analogues

A key area of future research is the identification of new biological targets for analogues of this compound. The unique structural features of this scaffold suggest that it could interact with a wide range of proteins and biological pathways that have not yet been explored.

Recent studies have shown that derivatives of the 6-azaspiro[2.5]octane scaffold can act as agonists for the glucagon-like peptide-1 (GLP-1) receptor, a key target in the treatment of type 2 diabetes and obesity. nih.gov This discovery opens up new avenues for the development of small-molecule therapeutics for metabolic diseases based on this versatile scaffold.

Furthermore, high-throughput screening of compound libraries containing 6-azaspiro[2.5]octane derivatives against a diverse panel of biological targets could lead to the discovery of novel hits for various diseases. For example, related spirocyclic compounds have shown potential as inhibitors of Pks13, a novel target for antituberculosis drugs. nih.govacs.org The exploration of molecular glue concepts, where small molecules induce interactions between proteins, could also unveil new therapeutic opportunities for these compounds. biorxiv.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-6-Azaspiro[2.5]octan-4-ol, and how can purity and stereochemical integrity be ensured?

  • Methodological Answer : The synthesis typically involves spirocyclic ring formation via intramolecular cyclization or oxidation of precursor amines. For example, IBX (2-iodoxybenzoic acid) in DMSO has been used to oxidize intermediates with high yield (99%) and stereochemical retention . Characterization requires a combination of 1^1H/13^{13}C NMR, HPLC for enantiomeric excess, and mass spectrometry. For reproducibility, experimental protocols must detail solvent systems, reaction temperatures, and purification steps (e.g., column chromatography conditions) .

Q. How is the biological activity of this compound assessed in MAGL (monoacylglycerol lipase) inhibition studies?

  • Methodological Answer : In vitro MAGL inhibition assays use recombinant enzymes and substrate analogs (e.g., fluorogenic or chromogenic substrates). Activity is quantified via IC50_{50} values, with controls for non-specific binding. Structural analogs, such as carboxylate derivatives (e.g., 6-azaspiro[2.5]octane-6-carboxylate), are tested for comparative potency. Dose-response curves and molecular docking simulations validate target engagement .

Q. What spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?

  • Methodological Answer : Key techniques include:

  • NMR : 1^1H/13^{13}C NMR to verify spirocyclic geometry and hydroxyl group positioning.
  • X-ray crystallography : For absolute stereochemical confirmation.
  • HPLC-MS : To assess purity and detect byproducts (e.g., diastereomers).
  • IR spectroscopy : To identify functional groups (e.g., -OH stretch at ~3200 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this compound derivatives, such as unexpected splitting patterns or chemical shifts?

  • Methodological Answer : Contradictions may arise from dynamic stereochemistry or solvent effects. Strategies include:

  • Variable-temperature NMR : To detect conformational exchange.
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict shifts and compare with experimental data.
  • Deuterated solvent screening : To identify hydrogen bonding interactions.
  • Control experiments : Synthesize and characterize intermediates to isolate the source of discrepancies .

Q. What experimental design considerations are critical for optimizing the pharmacokinetic profile of this compound in preclinical studies?

  • Methodological Answer : Focus on:

  • Metabolic stability : Use liver microsome assays (human/rodent) to assess CYP450-mediated degradation.
  • Solubility enhancement : Co-crystallization with co-formers (e.g., cyclodextrins) or salt formation (e.g., hydrochloride salts).
  • Blood-brain barrier permeability : Employ MDCK-MDR1 cell monolayers to measure apparent permeability (Papp_{app}).
  • Dose-ranging studies : Use PK/PD modeling to correlate exposure with MAGL inhibition in vivo .

Q. How should researchers address discrepancies between in vitro MAGL inhibition potency and in vivo efficacy for this compound analogs?

  • Methodological Answer : Discrepancies may stem from off-target effects or poor bioavailability. Mitigation strategies include:

  • Target engagement assays : Use activity-based protein profiling (ABPP) to confirm MAGL occupancy in tissues.
  • Pharmacodynamic biomarkers : Measure 2-AG (endocannabinoid) levels in plasma/brain to validate target modulation.
  • Formulation optimization : Nanoemulsions or lipid-based carriers to improve oral absorption .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.